molecular formula C8H10INO2S B183139 4-iodo-N,N-dimethylbenzenesulfonamide CAS No. 22184-85-6

4-iodo-N,N-dimethylbenzenesulfonamide

Cat. No. B183139
CAS RN: 22184-85-6
M. Wt: 311.14 g/mol
InChI Key: QPKJEIFWPMIDDL-UHFFFAOYSA-N
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Description

“4-iodo-N,N-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10INO2S . It has a molecular weight of 311.14 g/mol . The IUPAC name for this compound is 4-iodo-N,N-dimethylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for “4-iodo-N,N-dimethylbenzenesulfonamide” is 1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The compound’s structure includes an iodine atom attached to a benzene ring, which is also attached to a sulfonamide group with two methyl groups .


Physical And Chemical Properties Analysis

“4-iodo-N,N-dimethylbenzenesulfonamide” has a molecular weight of 311.14 g/mol . It has a computed XLogP3 value of 3.2 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 310.94770 g/mol . The topological polar surface area is 45.8 Ų .

Scientific Research Applications

Summary of the Application

4-Iodo-N,N-dimethylbenzenesulfonamide is used in a real-time determination of iodide. This involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline .

Methods of Application

The reaction is completed within 1 minute to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .

Results or Outcomes

A rectilinear calibration graph was obtained for 0.02–50 μg l −1 iodide with a correlation coefficient of 0.9998. The limit of detection was 8 ng l −1 iodide .

2. Organic Chemistry

Summary of the Application

4-Iodo-N,N-dimethylbenzenesulfonamide is involved in the homolysis of carbon-halogen bonds by -aminoalkyl radicals .

Methods of Application

Nucleophilic a-aminoalkyl radicals abstract halogen atoms (X) through polarized transition states, in analogy to tin and silicon radicals .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

3. Synthesis of (Poly)cyclic O,O- and N,O-Acetals

Summary of the Application

4-Iodo-N,N-dimethylbenzenesulfonamide is used in a simple synthesis of (poly)cyclic O,O- and N,O-acetals .

Methods of Application

The key step is a photocatalic Stork–Ueno-type cyclization using the very simple metal-free conditions of catalytic eosin, diisopropylamine in the green solvent ethanol with blue LED irradition .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

4. Synthesis Routes

Summary of the Application

4-Iodo-N,N-dimethylbenzenesulfonamide is used in various synthesis routes.

Methods of Application

The specific methods of application are not detailed in the source.

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source.

5. Synthesis of (Poly)cyclic O,O- and N,O-Acetals

Summary of the Application

4-Iodo-N,N-dimethylbenzenesulfonamide is used in a simple synthesis of (poly)cyclic O,O- and N,O-acetals .

Methods of Application

The key step is a photocatalic Stork–Ueno-type cyclization using the very simple metal-free conditions of catalytic eosin, diisopropylamine in the green solvent ethanol with blue LED irradition .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

properties

IUPAC Name

4-iodo-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJEIFWPMIDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355450
Record name 4-iodo-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N,N-dimethylbenzenesulfonamide

CAS RN

22184-85-6
Record name 4-iodo-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from pipsyl chloride and dimethylamine hydrochloride using a similar procedure to that used for Description 1.
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Synthesis routes and methods II

Procedure details

Dimethylamine (100 mL of 2.0 M THF solution; 200 mmol) was added to a solution of pipsyl chloride (54.76 g; 181 mmol) in pyridine (300 mL) at 0° C. under N2, followed by the addition of N,N-dimethylaminopyridine (15 mg). The reaction was stirred under N2 for two days while it warmed from 0° C. to room temperature. The reaction solution was poured into 1.2 liter of water. The desired product was precipitated out of the H2O/pyridine solution. The solid was collected by filtration and rinsed by H2O (300 mL×2). The solid was dissolved in EtOAc (500 mL). The EtOAc solution was washed by 5% aqueous HCl (300 mL×3), water (300 mL×2) and brine (300 mL×1), dried by Na2SO4 and concentrated to give 4-iodo-N,N-dimethylbenzenesulfonamide (49.46 g; 88%) as white solid, which was used in the next reaction without further purification. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 2.69 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
54.76 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
15 mg
Type
reactant
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1.2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dimethylamine (100 mL of 2.0 M solution in tetrahydrofuran; 200 mmol) was added to a solution of 4-iodobenzenesulfonyl chloride (54.76 g; 181 mmol) in pyridine (300 mL) at 0° C. under N2, followed by the addition of 4-N,N-dimethylaminopyridine (15 mg). The reaction was allowed to warm to room temperature and was stirred under N2 for 48 hrs. The reaction solution was poured into 1.2 liter of water, and the precipitated product was collected by filtration and rinsed with water (300 mL×2). The solid was dissolved in ethyl acetate (500 mL) and washed with 5% aqueous hydrochloric acid (300 mL×3), water (300 mL×2) and brine (300 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to give 4-iodo-N,N-dimethyl-benzenesulfonamide (49.46 g; 88%) as a white solid, which was used in the next reaction without further purification. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 2.69 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
54.76 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

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